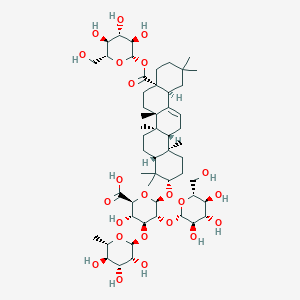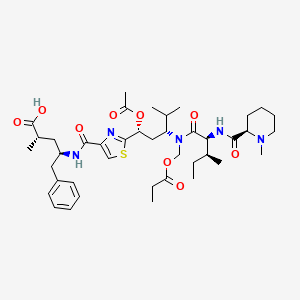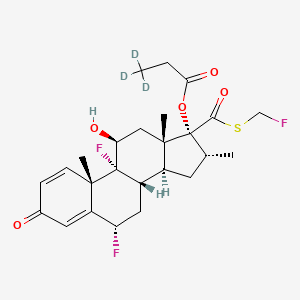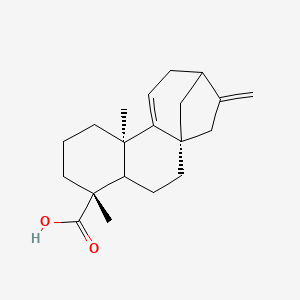
(4alpha)-Kaura-9(11),16-dien-18-oic acid; (+)-Grandiflorenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4alpha)-Kaura-9(11),16-dien-18-oic acid typically involves the extraction from natural sources followed by purification processes. One common method includes the use of organic solvents to extract the compound from plant material, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of (4alpha)-Kaura-9(11),16-dien-18-oic acid may involve large-scale extraction from plant sources or synthetic methods that mimic the natural biosynthesis pathways. The use of bioreactors and optimized extraction techniques can enhance yield and purity .
Types of Reactions:
Oxidation: (4alpha)-Kaura-9(11),16-dien-18-oic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in plant defense mechanisms and signaling pathways.
Medicine: Studied for its anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of (4alpha)-Kaura-9(11),16-dien-18-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound can bind to receptors and enzymes, altering their activity and leading to therapeutic effects .
類似化合物との比較
Kaura-16-en-18-oic acid: Another diterpenoid with similar structural features.
Kaurenoic acid: Shares the kaurane skeleton but differs in functional groups.
Uniqueness: (4alpha)-Kaura-9(11),16-dien-18-oic acid is unique due to its specific double bond configuration and functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C20H28O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(1S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14?,15?,18-,19-,20-/m1/s1 |
InChIキー |
RJIPNPHMQGDUBW-JWJBOMGPSA-N |
異性体SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34C2=CCC(C3)C(=C)C4)(C)C(=O)O |
正規SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


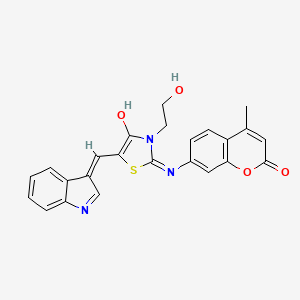
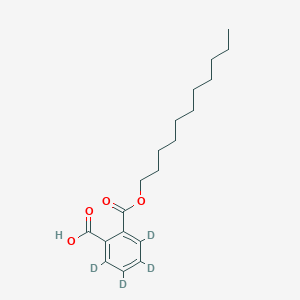
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
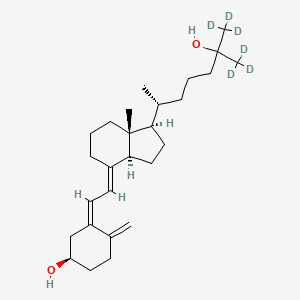

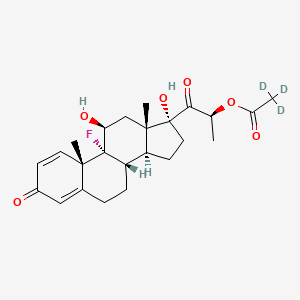
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)
![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
